molecular formula C30H24N2O5 B5148441 1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

Cat. No.: B5148441
M. Wt: 492.5 g/mol
InChI Key: CIPFFISBPQGMLC-UHFFFAOYSA-N
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Description

1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tricyclic core through a series of cyclization reactions, followed by the introduction of the nitrophenyl and diphenyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . The compound’s structure allows it to bind to these targets, inhibiting their activity and preventing excitotoxicity.

Comparison with Similar Compounds

1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione can be compared with other similar tricyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the combination of its tricyclic structure with nitrophenyl and diphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-17-14-15-20(32(36)37)16-21(17)31-26(33)24-25(27(31)34)30(3)23(19-12-8-5-9-13-19)22(29(24,2)28(30)35)18-10-6-4-7-11-18/h4-16,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPFFISBPQGMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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